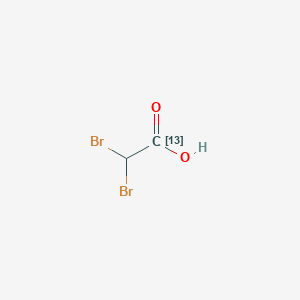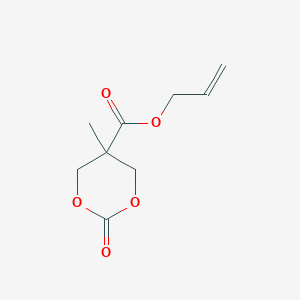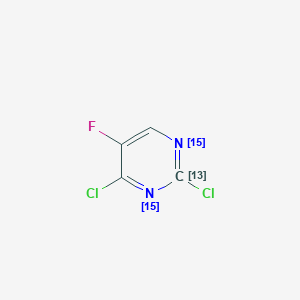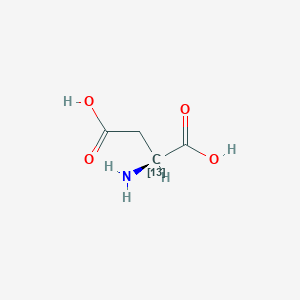
Stearic acid magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It consists of two stearic acid molecules (a saturated fatty acid) combined with one magnesium cation (Mg2+).
- Magnesium stearate is commonly used as a food and supplement additive, particularly in capsules and tablets.
- Its primary function is as a lubricant or “flow agent,” preventing ingredients from sticking to mechanical equipment during production.
Stearic Acid Magnesium Salt: , is a chemical compound with the formula Mg(CHO).
Métodos De Preparación
- Magnesium stearate can be synthesized through the reaction of sodium stearate with magnesium salts or by treating magnesium oxide with stearic acid.
- Industrial production methods involve carefully controlling the reaction conditions to ensure high purity and consistent quality.
Análisis De Reacciones Químicas
- Magnesium stearate is relatively inert and does not undergo significant chemical reactions under normal conditions.
- It is insoluble in water and many solvents.
- Common reagents and conditions are not typically associated with magnesium stearate due to its stability.
- Major products formed from reactions involving magnesium stearate are minimal, as it primarily serves as an additive rather than a reactive compound.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Magnesium stearate acts as an excipient, enhancing the absorption and utilization of active ingredients in medications and supplements.
Food Industry: Used as an anti-caking agent, lubricant, binder, and emulsifier in various food products.
Cosmetics: Found in creams, lotions, and ointments due to its texture-enhancing properties.
Research: Investigated for its potential in drug delivery systems and controlled-release formulations.
Mecanismo De Acción
- Magnesium stearate’s primary mechanism lies in its role as an excipient, aiding in the dissolution and absorption of other compounds.
- It does not exert direct effects on biological pathways but enhances the overall bioavailability of active ingredients.
Comparación Con Compuestos Similares
Calcium Stearate: Similar in structure but contains calcium instead of magnesium. Used in similar applications.
Zinc Stearate: Another stearate compound with different applications, including use as a mold release agent and in cosmetics.
Propiedades
Fórmula molecular |
C36H70MgO4 |
|---|---|
Peso molecular |
591.2 g/mol |
Nombre IUPAC |
magnesium;octadecanoate |
InChI |
InChI=1S/2C18H36O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
HQKMJHAJHXVSDF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)






![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
